2-Tosyloxycyclopentanone
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Overview
Description
2-Oxocyclopentyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O4S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclopentyl 4-methylbenzenesulfonate typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclopentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxocyclopentyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxocyclopentyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor or substrate for enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
2-Oxocyclohexyl 4-methylbenzenesulfonate: Similar structure but with a six-membered ring instead of a five-membered ring.
Oxiran-2-ylmethyl 4-methylbenzenesulfonate: Contains an epoxide group instead of a ketone.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with an amino group
Uniqueness: 2-Oxocyclopentyl 4-methylbenzenesulfonate is unique due to its five-membered ring structure, which imparts different chemical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity and applications in synthesis and research .
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2-oxocyclopentyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O4S/c1-9-5-7-10(8-6-9)17(14,15)16-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |
InChI Key |
PAFZGOLQWSDLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2=O |
Origin of Product |
United States |
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